molecular formula C15H24ClNO3 B4174110 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride

1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride

Cat. No. B4174110
M. Wt: 301.81 g/mol
InChI Key: HRLLHHGVTWNRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride, also known as CGP 12177, is a selective β-adrenoceptor antagonist used in scientific research. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis method.

Mechanism of Action

1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a selective β-adrenoceptor antagonist that binds to the β-adrenoceptor with high affinity. This binding results in the inhibition of the downstream signaling pathways that are activated by β-adrenoceptor agonists. 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has been shown to be highly selective for the β-adrenoceptor, with minimal activity at other receptors.
Biochemical and Physiological Effects:
1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has a number of biochemical and physiological effects that have been studied extensively. This compound has been shown to decrease heart rate and cardiac output, as well as to reduce blood pressure. 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has also been shown to inhibit lipolysis and to decrease insulin secretion. These effects are mediated through the inhibition of the β-adrenoceptor signaling pathways.

Advantages and Limitations for Lab Experiments

1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has a number of advantages for use in lab experiments. This compound is highly selective for the β-adrenoceptor, which makes it a valuable tool for studying the β-adrenoceptor system. 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is also readily available and can be synthesized in large quantities. However, there are also some limitations to the use of 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 in lab experiments. This compound has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is not suitable for use in vivo due to its poor bioavailability.

Future Directions

There are a number of future directions for research on 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177. One area of interest is the development of new compounds that can selectively target specific subtypes of the β-adrenoceptor. Another area of interest is the investigation of the effects of 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 on other organ systems, such as the immune system and the nervous system. Additionally, there is a need for further research on the potential therapeutic applications of 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 in the treatment of various diseases, such as heart failure and diabetes.
Conclusion:
In conclusion, 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 is a valuable tool for studying the β-adrenoceptor system and has a number of advantages for use in lab experiments. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis method. There are also a number of future directions for research on 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177, which will help to further our understanding of the β-adrenoceptor system and its role in various physiological processes.

Scientific Research Applications

1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has been used extensively in scientific research as a tool to study the β-adrenoceptor system. This compound has been used to investigate the structure and function of β-adrenoceptors, as well as their role in various physiological processes. 1-(cyclopentylamino)-3-(3-methoxyphenoxy)-2-propanol hydrochloride 12177 has also been used to study the effects of β-adrenoceptor agonists and antagonists on the cardiovascular system, respiratory system, and other organ systems.

properties

IUPAC Name

1-(cyclopentylamino)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-18-14-7-4-8-15(9-14)19-11-13(17)10-16-12-5-2-3-6-12;/h4,7-9,12-13,16-17H,2-3,5-6,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLLHHGVTWNRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CNC2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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